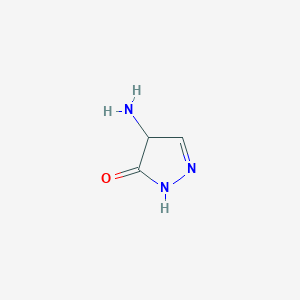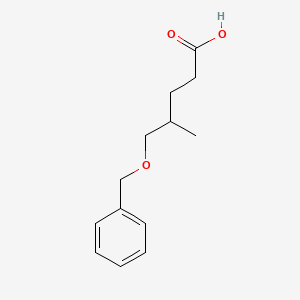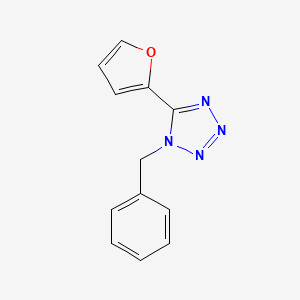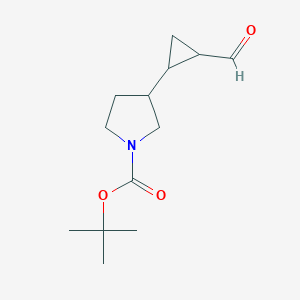![molecular formula C13H13ClN2O2 B12117003 N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12117003.png)
N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlorphenyl)-2-[(Furan-2-ylmethyl)-amino]-acetamid ist eine organische Verbindung, die zur Klasse der Amide gehört. Diese Verbindung weist einen chlor-substituierten Phenylring, einen Furanring und eine Acetamidgruppe auf. Solche Verbindungen sind in der pharmazeutischen Chemie oft von Interesse aufgrund ihrer potenziellen biologischen Aktivitäten.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von N-(3-Chlorphenyl)-2-[(Furan-2-ylmethyl)-amino]-acetamid umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: 3-Chloroanilin, Furan-2-carbaldehyd und Essigsäureanhydrid.
Schritt 1: Bildung der Schiff'schen Base durch Reaktion von 3-Chloroanilin mit Furan-2-carbaldehyd in Gegenwart eines sauren Katalysators.
Schritt 2: Reduktion der Schiff'schen Base zur entsprechenden Amin.
Schritt 3: Acetylierung des Amins mit Essigsäureanhydrid, um das Endprodukt zu erhalten.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren können ähnliche Syntheserouten beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, das Hochdurchsatz-Screening von Katalysatoren und die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Reaktionstypen
N-(3-Chlorphenyl)-2-[(Furan-2-ylmethyl)-amino]-acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,3-dion-Derivate zu bilden.
Reduktion: Die Nitrogruppe (falls vorhanden) kann zu einem Amin reduziert werden.
Substitution: Die Chlorgruppe kann durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) können verwendet werden.
Hauptprodukte
Oxidation: Furan-2,3-dion-Derivate.
Reduktion: Entsprechende Amine.
Substitution: Verschiedene substituierte Phenyl-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten wie antimikrobielle oder krebshemmende Eigenschaften untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht.
Industrie: Wird bei der Herstellung von Pharmazeutika und Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(3-Chlorphenyl)-2-[(Furan-2-ylmethyl)-amino]-acetamid beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder DNA gehören. Die Verbindung kann diese Zielstrukturen hemmen oder aktivieren, was zu verschiedenen biologischen Effekten führt. Die genauen Pfade und Zielstrukturen erfordern detaillierte biochemische Studien.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(3-Chlorphenyl)-acetamid: Fehlt der Furanring.
N-(3-Chlorphenyl)-2-aminobenzamid: Enthält eine Benzamidgruppe anstelle des Furanrings.
N-(3-Chlorphenyl)-2-(methylamino)-acetamid: Enthält eine Methylgruppe anstelle des Furanrings.
Einzigartigkeit
N-(3-Chlorphenyl)-2-[(Furan-2-ylmethyl)-amino]-acetamid ist einzigartig aufgrund des Vorhandenseins sowohl des chlor-substituierten Phenylrings als auch des Furanrings, was im Vergleich zu ähnlichen Verbindungen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C13H13ClN2O2 |
|---|---|
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
N-(3-chlorophenyl)-2-(furan-2-ylmethylamino)acetamide |
InChI |
InChI=1S/C13H13ClN2O2/c14-10-3-1-4-11(7-10)16-13(17)9-15-8-12-5-2-6-18-12/h1-7,15H,8-9H2,(H,16,17) |
InChI-Schlüssel |
AUKUZYHKADHIJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CNCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-3-(4-isopropylphenyl)acrylamide](/img/structure/B12116944.png)

![(4-Bromo-2-methylphenyl){[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12116952.png)

![5-(5-chloro-2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B12116962.png)




![Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate](/img/structure/B12116985.png)


